Cas no 4592-56-7 (4-amino-3-methyl-1,2-thiazole-5-carboxylic acid)

4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with an amino group at the 4-position, a methyl group at the 3-position, and a carboxylic acid moiety at the 5-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. Its reactive functional groups enable further derivatization, facilitating the development of biologically active molecules. The compound's stability and well-defined reactivity profile make it suitable for use in medicinal chemistry research, including the synthesis of potential therapeutic agents. High purity grades are available to ensure consistent performance in demanding applications.
4-amino-3-methyl-1,2-thiazole-5-carboxylic acid structure
4592-56-7 structure
商品名:4-amino-3-methyl-1,2-thiazole-5-carboxylic acid
CAS番号:4592-56-7
MF:C5H6N2O2S
メガワット:158.17834
MDL:MFCD07357492
CID:1039923
PubChem ID:22831852

4-amino-3-methyl-1,2-thiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-Amino-3-methylisothiazole-5-carboxylic acid
    • 4-Amino-3-methyl-1,2-thiazole-5-carboxylic acid
    • 4-amino-3-methyl-isothiazole-5-carboxylic acid
    • 4-Amino-3-methyl-isothiazol-5-carbonsaeure
    • AG-A-71469
    • AK-80881
    • ANW-67989
    • CTK7J1495
    • KB-189153
    • SureCN3869347
    • DB-332022
    • SCHEMBL3869347
    • LBAJXFHZXYACIP-UHFFFAOYSA-N
    • 4-Amino-3-methyl-isothiazole-5-carboxylic acid HCl
    • DTXSID80628524
    • 4592-56-7
    • 4-Amino-3-methylisothiazole-5-carboxylicacid
    • EN300-119270
    • CS-0282973
    • AKOS006285799
    • MFCD07357492
    • 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid
    • MDL: MFCD07357492
    • インチ: InChI=1S/C5H6N2O2S/c1-2-3(6)4(5(8)9)10-7-2/h6H2,1H3,(H,8,9)
    • InChIKey: LBAJXFHZXYACIP-UHFFFAOYSA-N
    • ほほえんだ: CC1=NSC(C(O)=O)=C1N

計算された属性

  • せいみつぶんしりょう: 158.01508
  • どういたいしつりょう: 158.01499861g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 104Ų

じっけんとくせい

  • PSA: 76.21

4-amino-3-methyl-1,2-thiazole-5-carboxylic acid セキュリティ情報

4-amino-3-methyl-1,2-thiazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-119270-5.0g
4-amino-3-methyl-1,2-thiazole-5-carboxylic acid
4592-56-7
5g
$3563.0 2023-06-08
Ambeed
A619840-1g
4-Amino-3-methylisothiazole-5-carboxylic acid
4592-56-7 95+%
1g
$1166.0 2025-02-21
Alichem
A059003353-1g
4-Amino-3-methylisothiazole-5-carboxylic acid
4592-56-7 95%
1g
$810.00 2023-09-01
abcr
AB542378-1 g
4-Amino-3-methylisothiazole-5-carboxylic acid; .
4592-56-7
1g
€1324.20 2023-06-14
Fluorochem
231933-250mg
4-Amino-3-methylisothiazole-5-carboxylic acid
4592-56-7 95%
250mg
£362.00 2021-06-29
Enamine
EN300-119270-1000mg
4-amino-3-methyl-1,2-thiazole-5-carboxylic acid
4592-56-7
1000mg
$866.0 2023-10-03
abcr
AB542378-100 mg
4-Amino-3-methylisothiazole-5-carboxylic acid; .
4592-56-7
100mg
€310.00 2023-06-14
1PlusChem
1P00DNZY-250mg
4-aMino-3-Methyl-1,2-thiazole-5-carboxylic acid
4592-56-7 95%
250mg
$392.00 2024-05-02
abcr
AB542378-100mg
4-Amino-3-methylisothiazole-5-carboxylic acid; .
4592-56-7
100mg
€454.80 2025-02-21
A2B Chem LLC
AG36830-1g
4-Amino-3-methylisothiazole-5-carboxylic acid
4592-56-7 95%
1g
$828.00 2024-04-20

4-amino-3-methyl-1,2-thiazole-5-carboxylic acid 関連文献

Related Articles

  • Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……
    May 20, 2025
  • ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……
    May 20, 2025
  • スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……
    May 20, 2025
  • 医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……
    May 20, 2025
  • ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……
    May 20, 2025

4-amino-3-methyl-1,2-thiazole-5-carboxylic acidに関する追加情報

4-amino-3-methyl-1,2-thiazole-5-carboxylic acid (CAS No. 4592-56-7): A Key Intermediate in Modern Pharmaceutical Research

4-amino-3-methyl-1,2-thiazole-5-carboxylic acid, identified by its CAS number 4592-56-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole family, a class of sulfur-containing heterocycles that are widely recognized for their diverse biological activities and pharmacological properties. The structural features of 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid, particularly its amino and carboxylic acid functional groups, make it a versatile intermediate in the synthesis of various bioactive molecules.

The significance of 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid lies in its utility as a building block for more complex pharmacophores. Its thiazole core is a common motif in many drugs and natural products, exhibiting a wide range of biological functions, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of both an amino group and a carboxylic acid group provides multiple points for chemical modification, enabling the design of novel compounds with tailored biological properties.

In recent years, there has been a surge in research focused on developing new therapeutic agents derived from thiazole derivatives. This interest is driven by the need for innovative treatments against various diseases, particularly those that exhibit resistance to existing medications. 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid has emerged as a crucial intermediate in this endeavor, facilitating the synthesis of molecules that target critical biological pathways.

One of the most compelling areas of research involving 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid is its application in anticancer drug development. Thiazole derivatives have shown promise in inhibiting key enzymes and proteins involved in tumor growth and progression. For instance, studies have demonstrated that certain analogs of 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid can selectively inhibit kinases and other signaling molecules that are aberrantly activated in cancer cells. This selective toxicity makes these compounds attractive candidates for further development into anticancer therapies.

The carboxylic acid group of 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid offers opportunities for further functionalization through esterification or amidation reactions. These modifications can enhance the solubility and bioavailability of derived compounds, making them more suitable for clinical use. Additionally, the amino group provides a site for coupling with other pharmacophores or for the introduction of protease inhibitors, which are essential in treating inflammatory and infectious diseases.

The versatility of 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid is further highlighted by its role in the synthesis of antiviral agents. Recent research has shown that thiazole derivatives can interfere with viral replication by inhibiting key enzymes such as proteases and polymerases. By leveraging the structural features of 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid, scientists have been able to develop novel antiviral compounds that exhibit potent activity against various viruses.

In addition to its applications in oncology and virology, 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid has been explored for its potential in treating neurological disorders. The thiazole scaffold is known to interact with neurotransmitter systems, making it a promising candidate for developing drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. Researchers have synthesized derivatives of this compound that show neuroprotective effects by modulating cholinergic and dopaminergic pathways.

The synthesis of 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid itself is an area of active investigation. While several synthetic routes have been reported, ongoing research aims to optimize these methods for higher yields and better purity. Advances in synthetic chemistry have enabled the development of more efficient protocols that minimize side reactions and reduce environmental impact. These improvements are crucial for scaling up production and ensuring the availability of this valuable intermediate for industrial applications.

The future prospects for 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid are bright, with ongoing studies exploring its potential in drug discovery and development. As our understanding of biological mechanisms continues to evolve, new opportunities will arise to exploit the structural diversity offered by this compound. Collaborative efforts between chemists and biologists will be essential in translating these findings into effective therapeutic interventions.

In conclusion, 4-amino-3-methyl-1,2-thiazole-5-carboxylic acid, with its CAS number 4592-56-

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:4592-56-7)4-amino-3-methyl-1,2-thiazole-5-carboxylic acid
A1032007
清らかである:99%
はかる:1g
価格 ($):1938.0